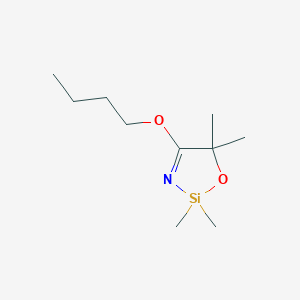![molecular formula C16H12N4OS B14202358 Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- CAS No. 835626-21-6](/img/structure/B14202358.png)
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of an azido group, which is known for its high reactivity. The thienopyridine core structure is a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt. The diazonium salt is subsequently reacted with sodium azide to introduce the azido group, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Sodium Nitrite: Used in the diazotization step.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is primarily attributed to the reactivity of the azido group. The azido group can undergo cycloaddition reactions with various substrates, leading to the formation of triazoles. These triazoles can interact with biological targets, such as enzymes and receptors, thereby modulating their activity. Additionally, the compound’s thienopyridine core can interact with nucleic acids and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- can be compared with other thienopyridine derivatives, such as:
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone: Lacks the azido group, resulting in different reactivity and applications.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone: Contains additional chlorine substituents, which can influence its chemical properties and biological activity.
The presence of the azido group in Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- makes it unique, as it imparts high reactivity and the potential for diverse chemical transformations.
Properties
CAS No. |
835626-21-6 |
|---|---|
Molecular Formula |
C16H12N4OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N4OS/c1-9-8-10(2)18-16-12(9)13(19-20-17)15(22-16)14(21)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
GKIJLRGLRIKKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)

![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)

![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)

![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
